3,4,5,6-Tetrabromo-O-xylene

Description

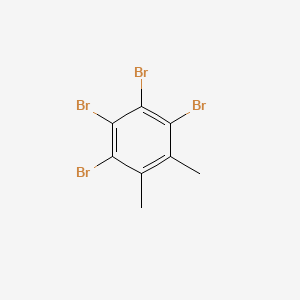

3,4,5,6-Tetrabromo-o-xylene (C₈H₄Br₄) is a brominated aromatic compound characterized by four bromine atoms attached to the ortho positions of a xylene backbone. It is a white crystalline solid with a molecular weight of 421.77 g/mol and a melting point of approximately 504°F (262°C) . The compound is insoluble in water and exhibits low reactivity under standard conditions, though it may react with strong oxidizers, amines, or alkali metals .

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5,6-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJRAJZMOVQFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031116 | |

| Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,5,6-tetrabromo-o-xylene is an off-white solid. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

705 to 707 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

36059-21-9, 2810-69-7 | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,3,4-tetrabromo-5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylene, tetrabromo derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036059219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromo-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylene, tetrabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

504 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Photochemical Bromination of o-Xylene

The most widely documented method for synthesizing 3,4,5,6-tetrabromo-o-xylene involves the direct bromination of o-xylene using elemental bromine under photochemical conditions. This reaction proceeds via a radical mechanism initiated by ultraviolet (UV) light, which cleaves bromine molecules into reactive radicals.

Reaction Mechanism and Stoichiometry

The bromination occurs at the methyl groups of o-xylene, resulting in the substitution of all four hydrogen atoms with bromine. The overall reaction is represented as:

\text{C}6\text{H}4(\text{CH}3)2 + 4 \ \text{Br}2 \rightarrow \text{C}6\text{H}4(\text{CHBr}2)_2 + 4 \ \text{HBr} $$

.

UV light (275–400 nm) is critical for sustaining the radical chain process, enabling the sequential substitution of hydrogen atoms. The use of a General Electric R.S. Reflector Type 275-watt sun lamp positioned 1 cm from the reaction flask ensures sufficient irradiance.

Experimental Procedure

A typical procedure involves the following steps:

- Reactor Setup : A 2-liter three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with 117 g (1.1 mol) of dry o-xylene.

- Bromine Addition : 700 g (4.4 mol) of bromine is added dropwise over 10–14 hours while maintaining the temperature at 120–175°C.

- Post-Reaction Treatment : The mixture is stirred at 170°C for 1 hour under UV light, cooled, and crystallized overnight.

- Purification : The crude product is dissolved in hot chloroform, treated with activated charcoal (Norit), and recrystallized to yield 344–370 g (74–80%) of white crystals.

Table 1: Key Reaction Parameters for Photochemical Bromination

| Parameter | Value |

|---|---|

| o-Xylene | 117 g (1.1 mol) |

| Bromine | 700 g (4.4 mol) |

| Temperature | 120–175°C |

| Reaction Time | 10–14 hours |

| Yield | 74–80% |

| Purification Solvent | Chloroform |

Stepwise Bromination Approaches

While the photochemical method dominates industrial synthesis, alternative stepwise bromination strategies have been explored to improve selectivity and safety.

Controlled Addition of Brominating Agents

In modified protocols, bromine is replaced with less hazardous agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). However, these methods often result in lower yields (50–60%) due to incomplete substitution.

Solvent-Mediated Bromination

Non-polar solvents like carbon tetrachloride (CCl₄) enhance bromine solubility and radical stability. A study reported 98% conversion of tetrabromo-p-xylene analogs using CCl₄, suggesting potential applicability to the o-xylene derivative.

Purification and Characterization

Recrystallization and Filtration

The crude product is typically dissolved in chloroform at 60–70°C and filtered through activated charcoal to remove polymeric byproducts. Sequential cooling to 0°C yields high-purity crystals, with a melting point of 115–116°C.

Spectroscopic Analysis

- ¹H NMR : Absence of methyl proton signals (δ 2.3–2.5 ppm) confirms complete bromination.

- Mass Spectrometry : Molecular ion peak at m/z 458 ([M]⁺) corresponds to C₈H₄Br₄.

Chemical Reactions Analysis

3,4,5,6-Tetrabromo-O-xylene undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with sodium iodide to form α,α’-dibromo-o-xylylene, which can further react with dienophiles to produce naphthylene.

Cycloaddition Reactions: The α,α’-dibromo-o-xylylene intermediate can undergo cycloaddition reactions to form benzocyclobutane derivatives.

Common reagents used in these reactions include sodium iodide and dienophiles, with conditions typically involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

Organic Synthesis

3,4,5,6-Tetrabromo-O-xylene serves as a precursor for several important synthetic processes:

- Poly(o-phenylene vinylene) (o-PPV) : This compound is synthesized via electrochemical polymerization using this compound as a starting material. o-PPV is notable for its applications in organic light-emitting diodes (OLEDs) and solar cells .

- Ligand Synthesis : It is utilized in the synthesis of bitopic pyrazole-containing ligands which are important in coordination chemistry and catalysis .

Material Science

In material science, this compound is employed to develop organic thin-film transistors (OTFTs). By reacting with naphthalene moieties, it contributes to the fabrication of high-performance electronic devices .

Toxicological Studies

Research indicates that this compound has been evaluated for its genetic toxicity. In Ames tests conducted on Salmonella and E. coli strains, it was assessed for mutagenic potential . The results showed varying degrees of mutagenicity which are crucial for understanding the compound's safety profile in industrial applications.

Case Studies

Case Study 1: Synthesis of Poly(o-phenylene vinylene)

In a study evaluating the electrochemical polymerization process using this compound as a precursor for o-PPV production, researchers found that the resulting polymers exhibited enhanced conductivity and photoluminescence properties suitable for optoelectronic applications .

Case Study 2: Toxicity Assessment

A genetic toxicity evaluation highlighted that this compound exhibited mutagenic effects under certain conditions. This study emphasized the need for careful handling and regulation of brominated compounds in industrial settings .

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrabromo-O-xylene primarily involves its ability to undergo substitution and cycloaddition reactions. The bromine atoms in the compound make it a suitable candidate for forming reactive intermediates like α,α’-dibromo-o-xylylene, which can then participate in further chemical transformations .

Comparison with Similar Compounds

2,3,5,6-Tetrabromo-p-xylene (TBX)

- Structure : Bromine substituents on the para-xylene backbone.

- Properties : Similar molecular weight (421.77 g/mol) but distinct spatial arrangement of bromine atoms.

- Applications : Emerging substitute for polybrominated diphenyl ethers (PBDEs) in flame retardancy .

- Environmental Presence : Detected in sediments at concentrations of 0.05–0.30 µg/kg dry weight, comparable to the ortho isomer .

3,4,5,6-Tetrabromo-o-chlorotoluene

- Structure : Combines bromine and chlorine substituents on a toluene ring.

- Applications: Identified as a novel flame retardant with environmental persistence .

Tetrabromophthalic Anhydride (TBPA)

- Structure : A brominated cyclic anhydride with two bromine atoms per aromatic ring.

- Applications : Widely used in epoxy resins and polyesters for flame suppression .

- Key Difference : Higher thermal stability (>300°C) and reactivity due to the anhydride functional group .

Comparative Data Table

Key Research Findings

Flame Retardant Efficiency :

- Both ortho- and para-tetrabromo-xylene isomers show comparable flame suppression efficiency but differ in thermal degradation pathways due to substituent geometry .

- TBPA outperforms brominated xylenes in high-temperature applications (>250°C) due to its stable anhydride structure .

Environmental Impact: Brominated xylenes (ortho and para) are persistent in sediments but exhibit low acute toxicity in aquatic organisms . Limited data exist on long-term bioaccumulation or endocrine disruption risks for these compounds .

Synthetic Utility: this compound enhances nanoparticle dispersion in polymers, improving mechanical and optical properties in nanocomposites .

Biological Activity

3,4,5,6-Tetrabromo-O-xylene is an organobromine compound recognized for its potential biological activities and applications as a flame retardant. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₄(CHBr₂)₂. It is characterized by the presence of four bromine atoms attached to an o-xylene backbone. The compound is typically synthesized through the photochemical reaction of o-xylene with elemental bromine:

This process results in an off-white solid that is insoluble in water and exhibits low reactivity due to the high degree of bromination .

Endocrine Disruption

Research has indicated that brominated compounds, including this compound, may interfere with thyroid hormone metabolism. In vitro studies have shown that these compounds can compete with thyroxine (T₄) for binding sites on transthyretin (TTR), a transport protein for thyroid hormones. This competitive binding can disrupt normal endocrine functions .

Case Studies and Experimental Data

- Thyroid Hormone Binding Study : In a study assessing the competitive binding of several brominated flame retardants to TTR, it was found that compounds with higher degrees of bromination had increased binding affinity compared to T₄. This suggests a potential mechanism through which this compound could exert endocrine-disrupting effects .

- Cytotoxic Effects : Although direct studies on this compound are scarce, related compounds have shown significant cytotoxic effects at concentrations as low as 1 µM in various cancer cell lines. The implications for human health are concerning given the widespread use of brominated flame retardants in consumer products .

Summary of Biological Activities

Q & A

Q. What analytical methods are recommended for quantifying 3,4,5,6-Tetrabromo-o-xylene in environmental sediments?

A validated approach involves pressurized liquid extraction (PLE) followed by cleanup steps: gel permeation chromatography (GPC) to remove lipids and solid-phase extraction (SPE) on Oasis™ HLB and silica cartridges to eliminate interfering compounds. Final quantification is achieved via gas chromatography–mass spectrometry (GC-MS) using electron capture negative chemical ionization (ECNI), which enhances sensitivity for brominated analytes. This method achieves recoveries >85% and detects concentrations as low as 0.05 μg/kg in dry weight samples .

Q. In which environmental matrices has this compound been detected?

The compound has been identified in sediments and suspended particulate matter (SPM) from estuarine environments, such as the Western Scheldt estuary. Concentrations range from 0.05 to 0.30 μg/kg dry weight, highlighting its persistence in aquatic systems. Sampling should prioritize fine-grained sediments due to their higher organic carbon content, which adsorbs hydrophobic brominated flame retardants (BFRs) .

Q. How can cross-reactivity with structurally similar BFRs be minimized during analysis?

Use chromatographic optimization (e.g., DB-5MS columns) to resolve co-eluting peaks. Confirmatory analysis should employ retention time locking and monitor unique ion fragments (e.g., m/z signals specific to bromine isotopes). Method specificity is further improved by incorporating SPE cleanup with silica cartridges to separate this compound from analogues like 2,3,5,6-Tetrabromo-p-xylene .

Advanced Research Questions

Q. What experimental strategies improve recovery rates of this compound in complex matrices?

Optimize PLE parameters (temperature: 100–120°C; pressure: 1,500 psi) with a hexane:acetone (1:1) solvent mixture to maximize extraction efficiency. For lipid-rich samples, post-extraction GPC effectively reduces matrix interferences. Spike-and-recovery experiments using deuterated internal standards (e.g., -labeled BFRs) can correct for matrix effects and ionization suppression in GC-MS .

Q. How can crystallographic data validate the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For brominated aromatics, heavy atom effects enhance diffraction resolution. Structural validation should include Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Br⋯Br contacts), as demonstrated in related brominated furans .

Q. What kinetic models explain the environmental degradation pathways of this compound?

While direct data on degradation kinetics are limited, analogous studies on brominated xylenes suggest pseudo-first-order kinetics under ozonation (O/UV processes). For advanced modeling, incorporate parameters like hydroxyl radical (•OH) reactivity and photolytic half-lives. Contradictions in kinetic models (e.g., first- vs. second-order fits for similar BFRs) necessitate mechanistic studies using isotopically labeled tracers .

Q. How do regioselective synthesis protocols ensure bromination at the ortho positions in this compound?

Regioselectivity is achieved using Lewis acid catalysts (e.g., FeBr) under controlled temperatures (40–60°C) to direct bromine addition to the ortho positions of the xylene backbone. Reaction monitoring via NMR or Raman spectroscopy ensures intermediate stability. Post-synthesis purification employs recrystallization in non-polar solvents (e.g., dichloromethane/hexane) to isolate the target isomer .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.